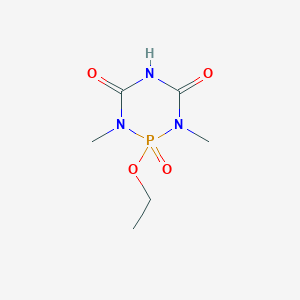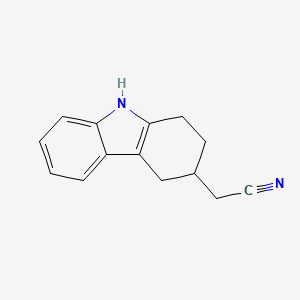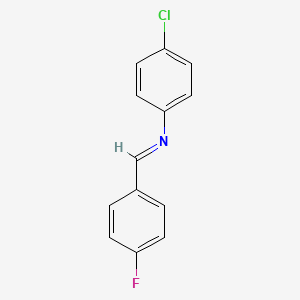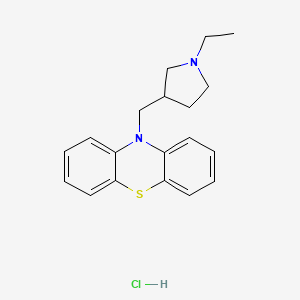
9-Benzyl-1,4-dimethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-1,4-dimethylanthracene is an aromatic hydrocarbon derivative of anthracene. It consists of three linearly fused benzene rings with a benzyl group and two methyl groups attached at the 9th and 1st, 4th positions, respectively. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1,4-dimethylanthracene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of anthracene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired substitution at the 9th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-1,4-dimethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Benzyl-1,4-dimethylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Mechanism of Action
The mechanism of action of 9-Benzyl-1,4-dimethylanthracene largely depends on its interaction with light and its ability to undergo photochemical reactions. Its extended conjugated π-system allows it to absorb light and participate in energy transfer processes. In biological systems, its derivatives may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethylanthracene
- 9-Benzylanthracene
- 1,4-Dimethylanthracene
Uniqueness
Compared to similar compounds, 9-Benzyl-1,4-dimethylanthracene is unique due to the presence of both benzyl and methyl groups, which influence its photophysical properties and reactivity. This makes it particularly useful in applications requiring specific light absorption and emission characteristics.
Properties
CAS No. |
56181-32-9 |
|---|---|
Molecular Formula |
C23H20 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
9-benzyl-1,4-dimethylanthracene |
InChI |
InChI=1S/C23H20/c1-16-12-13-17(2)23-21(16)15-19-10-6-7-11-20(19)22(23)14-18-8-4-3-5-9-18/h3-13,15H,14H2,1-2H3 |
InChI Key |
DYZQWZGGOBFCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=C(C3=CC=CC=C3C=C12)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967507.png)


![1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene](/img/structure/B11967517.png)



![N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11967543.png)





![2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B11967585.png)
